Benzyl (Chloromethyl) Succinate: A Technical Guide for Researchers
Benzyl (Chloromethyl) Succinate: A Technical Guide for Researchers
Disclaimer: Benzyl (Chloromethyl) Succinate is a specialized chemical entity with limited publicly available experimental data. This guide has been compiled by synthesizing information from analogous structures and established principles of organic chemistry to provide a comprehensive theoretical and practical overview for research and development purposes. All predicted properties and reaction protocols should be validated experimentally.
Introduction: A Bifunctional Scaffold for Chemical Innovation
Benzyl (Chloromethyl) Succinate (CAS No. 143869-67-4) is a bifunctional organic molecule that holds potential as a versatile building block in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science.[1] Its structure incorporates three key functional groups: a benzyl ester, a reactive chloromethyl ester, and a four-carbon succinate backbone. This unique combination allows for a range of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules, including prodrugs and polymers.[2][3][4]
The benzyl ester moiety can serve as a protecting group that can be selectively removed under specific conditions, while the highly reactive chloromethyl ester group is an excellent electrophile for nucleophilic substitution reactions.[5][6] The succinate linker provides a flexible spacer that can be used to connect different molecular fragments. This guide will delve into the predicted chemical properties, reactivity, and potential applications of Benzyl (Chloromethyl) Succinate, providing researchers with a solid foundation for its use in the laboratory.
Predicted Physicochemical Properties
Due to the scarcity of experimental data for Benzyl (Chloromethyl) Succinate, the following table summarizes its predicted physicochemical properties based on its chemical structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | 143869-67-4 | [1] |
| Molecular Formula | C₁₂H₁₃ClO₄ | [1] |
| Molecular Weight | 256.68 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar succinate and benzyl esters. |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | General solubility of esters. |
| Boiling Point | High boiling point, likely to decompose upon distillation at atmospheric pressure. | Typical for compounds of this molecular weight and functionality. |
| Melting Point | If solid, likely a low melting point. | General property of similar non-symmetrical esters. |
Spectroscopic Characterization: A Theoretical Fingerprint
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), a singlet for the chloromethyl protons (~5.7 ppm), and two methylene multiplets for the succinate backbone (around 2.6-2.8 ppm).
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the two ester groups (in the range of 170-175 ppm), aromatic carbons, the benzylic carbon, the chloromethyl carbon, and the two methylene carbons of the succinate chain.
-
IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), C-O stretching bands, and signals corresponding to the aromatic ring and C-Cl bond.
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show the molecular ion peak, along with fragmentation patterns corresponding to the loss of the benzyl group, the chloromethyl group, and other characteristic fragments.
Synthesis and Reactivity: A Chemist's Perspective
The reactivity of Benzyl (Chloromethyl) Succinate is dictated by its ester functionalities, with the chloromethyl ester being the more reactive site for nucleophilic attack.
Proposed Synthesis
A plausible synthetic route to Benzyl (Chloromethyl) Succinate would involve a two-step process starting from succinic anhydride.
-
Monoesterification: Reaction of succinic anhydride with benzyl alcohol would yield benzyl hydrogen succinate (monobenzyl succinate). This reaction is typically carried out with or without a catalyst at elevated temperatures.
-
Chloromethylation: The resulting carboxylic acid can then be converted to the chloromethyl ester. A common method for this transformation is the reaction of the carboxylic acid with a chloromethylating agent, such as chloromethyl chlorosulfate or by using a combination of a formaldehyde equivalent and a chloride source.[8] Another approach involves the reaction of the corresponding carboxylate salt with bromochloromethane.[2]
Caption: Proposed two-step synthesis of Benzyl (Chloromethyl) Succinate.
Core Reactivity
The primary reactive center of Benzyl (Chloromethyl) Succinate is the electrophilic carbon of the chloromethyl group. This site is highly susceptible to nucleophilic attack, making the molecule a valuable alkylating agent.
Nucleophilic Substitution: The chloromethyl group readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[6] This reactivity is the cornerstone of its utility in chemical synthesis.
-
With Carboxylates: Reaction with a carboxylic acid (or its salt) would lead to the formation of an acyloxymethyl ester, a common strategy in prodrug design.[2]
-
With Alcohols and Phenols: Alcohols and phenols can displace the chloride to form the corresponding alkoxymethyl and phenoxymethyl ethers.
-
With Amines: Primary and secondary amines will react to form aminomethyl esters, which may be unstable depending on the amine's structure.
-
With Thiols: Thiols are excellent nucleophiles and are expected to react efficiently to yield thiamethyl esters.
Caption: Nucleophilic substitution reactions of Benzyl (Chloromethyl) Succinate.
Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions. The chloromethyl ester is expected to be significantly more labile than the benzyl ester.[9] Water-catalyzed hydrolysis of chloromethyl esters can occur, and the rate is influenced by the solvent system.[9]
Hydrogenolysis: The benzyl ester group can be selectively cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), leaving the chloromethyl ester and the succinate backbone intact, provided the reaction conditions are carefully controlled.[5][10] This orthogonality makes the benzyl group a useful protecting group in multi-step syntheses.
Applications in Drug Development and Beyond
The bifunctional nature of Benzyl (Chloromethyl) Succinate makes it a promising tool for drug development professionals.
-
Prodrug Synthesis: The chloromethyl ester functionality is a well-established linker for creating acyloxymethyl ester prodrugs.[2][11] These prodrugs are designed to improve the physicochemical properties of a parent drug, such as solubility or membrane permeability, and then release the active drug in vivo through enzymatic or chemical hydrolysis. Benzyl (Chloromethyl) Succinate could be used to attach a drug molecule containing a carboxylic acid to a succinate spacer, which in turn is protected by a benzyl group.
-
Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems, the succinate backbone can act as a cleavable or non-cleavable linker between the drug and the targeting moiety.[4][12][13] The reactivity of the chloromethyl group allows for facile conjugation to the drug molecule.
Safety and Handling
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
As a reactive alkylating agent, Benzyl (Chloromethyl) Succinate should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Due to its potential to react with moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Many chloromethyl ethers are considered potential carcinogens, and therefore, exposure should be minimized.[14][15]
Conclusion
While specific experimental data for Benzyl (Chloromethyl) Succinate is limited, a thorough analysis of its constituent functional groups provides a robust framework for understanding its chemical properties and reactivity. Its dual functionality as a benzyl-protected succinate and a reactive chloromethyl ester makes it a potentially valuable intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. The insights provided in this guide are intended to facilitate its application in the laboratory, with the strong recommendation that all theoretical predictions are confirmed through rigorous experimentation.
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